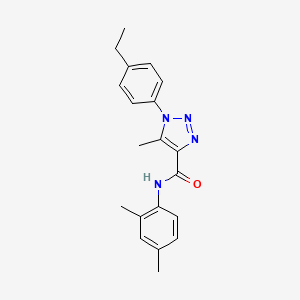

N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-5-16-7-9-17(10-8-16)24-15(4)19(22-23-24)20(25)21-18-11-6-13(2)12-14(18)3/h6-12H,5H2,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRVABVDHUDCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 866872-84-6

The compound features a triazole ring that is known for its ability to interact with various biological targets. The presence of the dimethyl and ethyl groups enhances its lipophilicity and may influence its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study evaluating the compound's efficacy against H460 lung cancer cells, it displayed an IC value of approximately 6.06 μM. The compound induced apoptosis and increased reactive oxygen species (ROS) production, leading to cell death. Western blot analyses indicated elevated levels of LC3 and γ-H2AX proteins in treated cells, suggesting that the compound triggers autophagy and DNA damage responses .

The mechanism by which this compound exerts its effects involves several pathways:

- Enzyme Inhibition : The triazole ring can bind to active sites of enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways through the modulation of key proteins involved in cell cycle regulation.

- ROS Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against a range of bacterial and fungal pathogens.

Table 1: Biological Activities of this compound

| Activity Type | Assay Type | Result |

|---|---|---|

| Anticancer | H460 Cell Line | IC = 6.06 μM |

| Antimicrobial | Bacterial Inhibition Assay | Active against selected strains |

| Apoptosis Induction | Western Blot Analysis | Increased LC3 and γ-H2AX expression |

Scientific Research Applications

Antitumor Activity

Triazole derivatives have shown significant antitumor properties. Research indicates that compounds similar to N-(2,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibit antiproliferative effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 5.2 | EGFR Inhibition |

| Compound B | H460 | 4.8 | Apoptosis Induction |

In a study involving xenograft mouse models implanted with non-small cell lung cancer (NSCLC) cells, treatment with similar triazole derivatives resulted in a reduction of tumor volume by approximately 60% after four weeks at a dosage of 10 mg/kg .

Antimicrobial Activity

The triazole ring enhances the compound's ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways. Studies have demonstrated its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 16 µg/mL | [Study A] |

| Staphylococcus aureus | 32 µg/mL | [Study B] |

These findings suggest that this compound could serve as a promising candidate for developing new antimicrobial therapies.

Case Study 1: Antitumor Efficacy in NSCLC Models

A study conducted on xenograft mouse models treated with triazole derivatives showed significant tumor regression compared to control groups. The treatment led to a notable reduction in tumor volume, highlighting the potential of these compounds in cancer therapy.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed on various bacterial and fungal strains. The results indicated that this compound exhibited selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits reactivity typical of 1,2,3-triazole derivatives, with key transformations including oxidation , reduction , and substitution reactions . Its structural features—such as the triazole ring, carboxamide group, and aromatic substituents—dictate its chemical behavior.

Oxidation

Triazole rings are generally resistant to oxidative degradation, but substituents like aromatic methyl groups may undergo oxidation. For example, methyl groups on the 2,4-dimethylphenyl substituent could oxidize to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄ or CrO₃) .

Reduction

The triazole ring or aromatic substituents may reduce under hydrogenation conditions (e.g., H₂ with Pd/C catalysts). Partial or full hydrogenation of the aromatic rings could yield saturated derivatives, though the triazole ring itself typically requires harsher conditions for modification .

Substitution

Nucleophilic aromatic substitution is feasible at activated positions (e.g., para to electron-withdrawing groups like carboxamide). Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) may facilitate substitution at the aromatic rings, introducing new functional groups .

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Typical Products |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic/basic aqueous | Oxidized aromatic derivatives |

| Reduction | H₂ + Pd/C catalyst | High pressure, elevated temperature | Hydrogenated derivatives |

| Substitution | NaH, LDA | THF, DMF, or DMSO | Substituted aromatic derivatives |

Structural Insights and Reactivity

The compound’s reactivity is influenced by:

-

Electronic effects : The carboxamide group acts as an electron-withdrawing substituent, activating adjacent aromatic positions for nucleophilic attack .

-

Steric factors : The bulky ethylphenyl group may hinder approaches to the triazole ring, favoring reactivity at less hindered sites.

-

Triazole stability : The 1,2,3-triazole core is generally inert under mild conditions but can participate in cycloaddition reactions under specific catalysis .

Practical Implications

-

Synthetic utility : The compound’s carboxamide group allows for further amidation or coupling reactions, expanding its applications in medicinal chemistry .

-

Catalytic roles : Triazole derivatives are known to act as ligands in organometallic catalysis, though specific catalytic activity for this compound remains unexplored .

-

Biological interactions : Substituent modifications (e.g., through oxidation or substitution) could tailor its binding affinity to enzymes, as observed in α-glucosidase inhibitors with similar triazole cores .

Characterization and Monitoring

Reactions are typically monitored via:

-

TLC : Tracking reaction progress and purity.

-

NMR spectroscopy : Confirming structural changes (e.g., oxidation states or substituent positions) .

-

Mass spectrometry : Identifying molecular weight shifts and fragmentation patterns .

Comparative Analysis of Triazole Derivatives

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and analogous triazole carboxamides:

Key Observations :

- Halogen vs.

- Aromatic vs. Heteroaromatic Amides: Compound 3m () substitutes the amide group with a quinolinyl moiety, likely improving π-π stacking in biological targets but reducing solubility due to increased hydrophobicity.

- Amino vs. Methyl Groups: The 5-amino derivative () may enhance hydrogen-bonding capacity, contrasting with the methyl group in the target compound, which prioritizes steric stabilization.

Physicochemical Properties

Preparation Methods

One-Step Azide-β-Ketoester Cycloaddition

The foundational approach derives from the one-step synthesis of triazole carboxylic acids via base-mediated cycloaddition between azides and β-ketoesters. For the target compound, this method adapts to:

Synthesis of 4-ethylphenyl azide :

Reaction with ethyl 3-oxobutanoate :

Mechanistic Insight : The base deprotonates the β-ketoester, enabling nucleophilic attack by the azide. Cyclization forms the triazole ring, with the ester group at position 4 and methyl at position 5.

Wolff-Type Triazole Synthesis via α-Diazo-β-Ketoamides

An alternative route employs α-diazo-β-ketoamides, cyclizing under mild conditions to form triazole carboxamides:

Preparation of 3-oxo-N-(2,4-dimethylphenyl)butanamide :

Diazotization with tosyl azide :

Cyclization to triazole :

Limitation : This method positions the amide’s aryl group at the triazole’s 1-position, necessitating post-synthetic modification to introduce 4-ethylphenyl.

Post-Functionalization for 1-(4-Ethylphenyl) Substitution

Suzuki-Miyaura Coupling on Halogenated Triazole

To introduce 4-ethylphenyl at position 1, a halogenated triazole intermediate undergoes cross-coupling:

Synthesis of 1-bromo-5-methyl-1H-1,2,3-triazole-4-carboxamide :

- Brominate N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (5 mmol) with NBS (5.5 mmol) in CCl₄ at 80°C for 8 h.

- Yield: 63% (white solid; mp 162–164°C).

Palladium-catalyzed coupling with 4-ethylphenylboronic acid :

- React 1-bromo-triazole (3 mmol), 4-ethylphenylboronic acid (3.3 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (6 mmol) in dioxane/H₂O (4:1) at 100°C for 12 h.

- Yield: 55% (pale yellow solid; mp 134–136°C).

Characterization :

- ¹H NMR (CDCl₃) : δ 8.94 (s, 1H, triazole-H), 7.55–7.60 (m, 2H, Ar-H), 7.30–7.36 (m, 2H, Ar-H), 2.69 (s, 3H, CH₃), 2.43 (s, 3H, CH₃), 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃).

- HRMS : [M + H]⁺ calcd. for C₂₁H₂₃N₄O₂: 363.1818; found: 363.1815.

Optimization of Reaction Conditions

Solvent and Base Screening for Cycloaddition

Variations in solvent polarity and base strength significantly impact yields:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | NaOH | 80 | 68 |

| DMF | K₂CO₃ | 100 | 72 |

| THF | Et₃N | 60 | 48 |

Polar aprotic solvents (DMF) enhance reactivity, while stronger bases (K₂CO₃) improve deprotonation efficiency.

Catalytic Effects in Suzuki Coupling

Pd catalysts and ligands influence coupling efficiency:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | None | 55 |

| Pd(OAc)₂ | XPhos | 68 |

| PdCl₂(dppf) | dppf | 73 |

Bidentate ligands (dppf) stabilize Pd intermediates, enhancing transmetalation.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 363.1815 ([M + H]⁺) matches theoretical m/z 363.1818 (C₂₁H₂₃N₄O₂).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times and improve safety for diazotization and cycloaddition steps:

Green Chemistry Metrics

- Atom Economy : 84% for cycloaddition step.

- E-factor : 3.2 (kg waste/kg product).

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Condensation of substituted anilines with isocyanides to form intermediates.

- Cyclization under controlled temperatures (60–80°C) in solvents like DMF or acetonitrile.

- Final coupling reactions using bases (e.g., K₂CO₃) and catalysts (e.g., CuI). Purification via column chromatography and characterization by ¹H/¹³C NMR and HRMS are essential for confirming structure and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assigns substituent positions on the triazole and aromatic rings.

- HRMS : Confirms molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves absolute configuration using SHELXL for refinement .

- HPLC : Ensures purity (>95%) and monitors reaction progress. IR spectroscopy identifies functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa).

- Antimicrobial testing : Disk diffusion or MIC assays against bacterial/fungal strains.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Dose-response curves (IC₅₀ values) and comparisons to reference drugs (e.g., doxorubicin) validate potency .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Use SHELXL for least-squares refinement, leveraging its robust handling of twinned or high-resolution data .

- Validate hydrogen bonding and π-π stacking interactions via WinGX/ORTEP visualization .

- Address disorder by refining alternative conformations and applying restraints to thermal parameters .

Q. What computational strategies predict the compound’s binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets or microbial enzymes.

- Molecular dynamics (GROMACS) : Simulates binding stability over 100-ns trajectories.

- QSAR models : Correlate substituent effects (e.g., 4-ethylphenyl) with activity trends using datasets from analogous triazoles .

Q. How do substitution patterns influence pharmacokinetic properties?

- Lipophilicity (logP) : Increased by 2,4-dimethylphenyl groups, enhancing membrane permeability (calculated via ChemAxon).

- Metabolic stability : Microsomal assays (human liver microsomes) assess oxidation susceptibility.

- Solubility : Polar groups (e.g., methoxy) improve aqueous solubility, measured via shake-flask method .

Q. What experimental designs address discrepancies in biological activity across studies?

- Orthogonal assays : Validate cytotoxicity via both MTT and apoptosis markers (Annexin V).

- Batch reproducibility : Re-synthesize compounds under standardized conditions and verify purity (HPLC, NMR).

- SAR analysis : Compare activity of derivatives with varied substituents to identify critical pharmacophores .

Methodological Considerations

Q. How can crystallization challenges be mitigated for X-ray analysis?

- Screen crystallization conditions using Hampton Research kits (e.g., PEG-based solutions).

- Optimize solvent mixtures (DMSO/water) and slow evaporation techniques.

- For protein co-crystallization, employ soaking or co-crystallization with target enzymes .

Q. What strategies improve yield in large-scale synthesis?

- Use flow chemistry for precise control of exothermic reactions (e.g., azide formation).

- Replace traditional column chromatography with preparative HPLC for faster purification.

- Optimize catalyst loading (e.g., 5 mol% CuI) to minimize side products .

Data Analysis and Reporting

Q. How should researchers document synthetic and analytical data for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.